molecular formula C12H19N3O3S B2564086 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline CAS No. 870692-97-0

2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline

Cat. No.: B2564086
CAS No.: 870692-97-0
M. Wt: 285.36
InChI Key: CAUYGLGWHNNDAD-UHFFFAOYSA-N
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Description

Chemical Structure:
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline (CAS: 870692-97-0) is an aniline derivative featuring a methoxy group at the 2-position and a sulfonyl-linked 4-methylpiperazine moiety at the 5-position. Its molecular formula is C₁₂H₁₉N₃O₃S, with a molecular weight of 285.36 g/mol .

Properties

IUPAC Name

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUYGLGWHNNDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline is being investigated for its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases. Its structural features allow it to interact with biological macromolecules effectively, which is critical for drug development.

Case Study: Anticancer Activity
Recent studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and CaCo-2. The observed IC50 values indicate a promising potential for further development as an anticancer therapeutic agent .

Biochemical Research

The compound has been utilized in biochemical assays to study its interactions with proteins and enzymes. It has been shown to modulate key signaling pathways, such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Biochemical Properties:

  • Interaction with kinases involved in cellular signaling.
  • Modulation of gene expression through interaction with transcription factors.

Research Findings:

Study FocusFindings
CytotoxicityModerate cytotoxicity against cancer cell lines
Neurodegenerative DiseasesPotential modulation of neurotransmitter systems
Stability Under ConditionsStable under standard lab conditions; sensitive to heat

Industrial Applications

In addition to its medicinal applications, this compound serves as an intermediate in the synthesis of complex organic compounds used in pharmaceuticals and agrochemicals. Its unique combination of functional groups enhances its reactivity and stability, making it a valuable compound in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight Key Differences References
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline (Target) C₁₂H₁₉N₃O₃S - 2-OCH₃, 5-(4-methylpiperazinyl-sulfonyl) 285.36 Reference compound
5-(4-Methylpiperazin-1-yl)-2-(methylsulfonyl)aniline C₁₂H₁₇N₃O₂S - 2-CH₃SO₂, 5-(4-methylpiperazinyl) 267.35 Methylsulfonyl replaces methoxy; altered electronic properties
2-Methoxy-5-(pyrrolidin-1-yl)aniline C₁₁H₁₆N₂O - 2-OCH₃, 5-pyrrolidinyl 192.26 Pyrrolidine instead of sulfonyl-piperazine; reduced steric bulk
5-(3-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline C₁₃H₁₉N₂O₂S - 2-CH₃SO₂, 5-(3-methylpiperidinyl) 268.38 Piperidine ring (vs. piperazine); methylsulfonyl at 2-position
5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline C₁₂H₁₆FN₃O - 2-OCH₃, 4-(4-methylpiperazinyl), 5-F 261.28 Fluorine substitution at 5-position; altered regiochemistry
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline C₁₂H₁₈N₂O₂S - 4-(4-methylpiperidinyl-sulfonyl) 254.34 Piperidine-sulfonyl at 4-position (vs. 5-position in target)

Key Structural and Functional Comparisons :

In contrast, analogs like 5-(4-Methylpiperazin-1-yl)-2-(methylsulfonyl)aniline replace methoxy with a methylsulfonyl group, introducing electron-withdrawing effects that may alter reactivity or binding interactions . Sulfonyl-linked piperazine in the target compound provides a polar, hydrogen-bond-accepting group, which is absent in pyrrolidine-containing analogs (e.g., 2-Methoxy-5-(pyrrolidin-1-yl)aniline) .

Heterocyclic Moieties :

  • Piperazine vs. Piperidine : Piperazine rings (as in the target) are more basic and conformationally flexible than piperidine derivatives (e.g., 5-(3-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline ), impacting solubility and pharmacokinetics .
  • Pyrrolidine in 2-Methoxy-5-(pyrrolidin-1-yl)aniline introduces a smaller, less polar heterocycle, reducing steric hindrance but limiting hydrogen-bonding capacity .

Regiochemical Variations :

  • 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline shifts the piperazine group to the 4-position and adds a fluorine atom at the 5-position, which could enhance metabolic stability or alter receptor binding .

Biological Activity

2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉N₃O₃S, with a molecular weight of 285.36 g/mol. The compound features a methoxy group, a sulfonamide linkage, and a piperazine moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These results indicate that this compound may interfere with critical cellular processes such as apoptosis and cell cycle regulation, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This mechanism is essential in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known for their antibacterial properties. Preliminary data indicate effective inhibition against Gram-positive bacteria .

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of various derivatives of this compound. The derivatives exhibited varying degrees of activity against different cancer cell lines, suggesting that modifications to the structure can enhance potency .

Another research effort focused on the pharmacokinetics and toxicity profile of the compound in vivo. Results indicated favorable absorption characteristics with minimal toxicity at therapeutic doses, reinforcing its potential as a safe therapeutic agent .

Q & A

Basic: What are the established synthetic routes for 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline, and what are the critical reaction conditions?

Methodological Answer:
The synthesis typically involves multi-step functionalization of a benzene sulfonyl chloride precursor. A validated route (59% overall yield) includes:

Sulfonation : Reacting 4-methoxybenzene-1-sulfonyl chloride with sodium sulfite and NaHCO₃ in H₂O/THF to form the sulfinate intermediate .

Alkylation : Introducing the 4-methylpiperazine group via nucleophilic substitution using methyl iodide under reflux in methanol.

Nitration : Treating with concentrated HNO₃ at 100°C to install the nitro group.

Reduction : Catalytic hydrogenation (10% Pd/C, H₂) to reduce the nitro group to an amine.

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